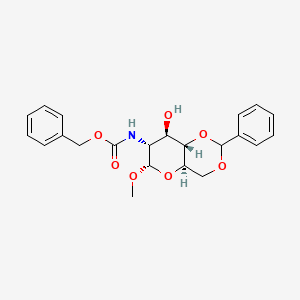
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is a complex organic compound used primarily in scientific research. It is known for its role as a chiral building block and an intermediate in the synthesis of various sugars and other biologically relevant molecules . This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxycarbonylamino group attached to a glucopyranoside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe benzyloxycarbonylamino group is then added through a series of reactions involving carbamate formation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is used in various scientific research applications, including:
Biology: It is used to study the interactions of sugars with proteins and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene and benzyloxycarbonylamino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The glucopyranoside backbone provides structural stability and enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside: Similar in structure but lacks the benzyloxycarbonylamino group.
Methyl alpha-D-glucopyranoside: A simpler compound without the benzylidene and benzyloxycarbonylamino groups.
Methyl 4,6-O-Benzylidene-3-ketoglucopyranoside: Contains a ketone group instead of the benzyloxycarbonylamino group.
Uniqueness
Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzylidene and benzyloxycarbonylamino groups, which confer specific chemical properties and reactivity. These groups enhance its utility as a chiral building block and intermediate in various synthetic pathways .
Properties
Molecular Formula |
C22H25NO7 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
benzyl N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate |
InChI |
InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25)/t16-,17-,18-,19-,20?,21+/m1/s1 |
InChI Key |
VDRLHQYZSHYIIK-YVYPMRBHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



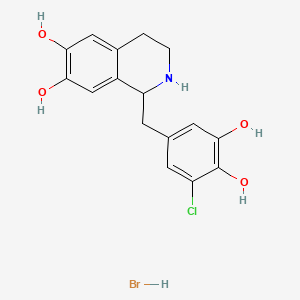
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
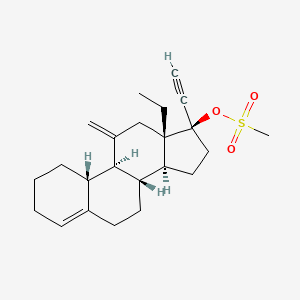
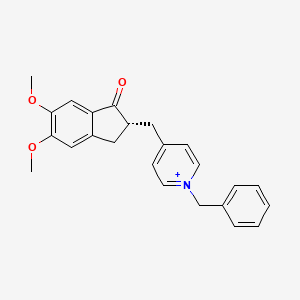
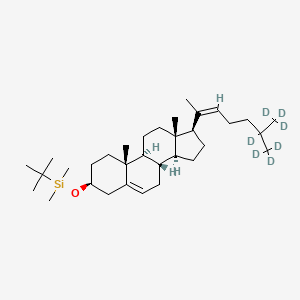
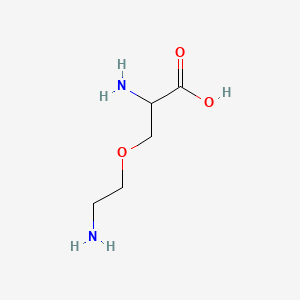
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
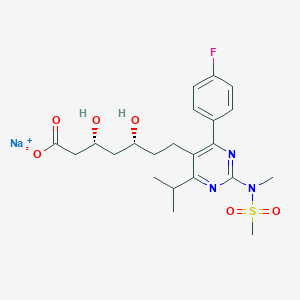
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
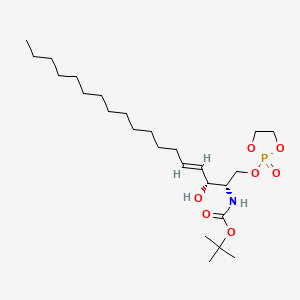
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

